![molecular formula C21H15F3O5 B11143789 5,10-dimethyl-2-[2-(trifluoromethoxy)phenyl]-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B11143789.png)
5,10-dimethyl-2-[2-(trifluoromethoxy)phenyl]-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
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Overview
Description
5,10-dimethyl-2-[2-(trifluoromethoxy)phenyl]-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a complex organic compound that belongs to the class of pyranochromenes This compound is characterized by its unique structure, which includes a trifluoromethoxy group and a pyranochromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-dimethyl-2-[2-(trifluoromethoxy)phenyl]-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the use of phloroglucinol as the starting material. The process includes the formation of intermediate compounds through regioselective reactions, followed by cyclization and functional group modifications .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Synthetic Formation Pathways
The compound is synthesized via a telescoped two-step process involving:
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Step 1 : Michael addition between Meldrum’s acid and substituted benzaldehyde derivatives in methanol under basic conditions (e.g., triethylamine) to form an intermediate.
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Step 2 : Cyclization of the intermediate in acetic acid to yield the pyranochromene-dione framework .
Representative Reaction Scheme:
Reagents/Conditions | Intermediate | Product | Yield |
---|---|---|---|
Meldrum’s acid, 2-(trifluoromethoxy)benzaldehyde, triethylamine, MeOH, reflux | Michael adduct | Pyranochromene-dione | 68% |
Electrophilic and Nucleophilic Reactions
The diketone moiety (positions 4 and 8) and electron-rich aromatic rings enable the following reactions:
Nucleophilic Additions
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Enolate Formation : Reacts with strong bases (e.g., LDA) to form enolates, enabling alkylation or acylation at the α-positions.
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Grignard Reagents : Adds to the carbonyl groups, forming tertiary alcohols (e.g., with MeMgBr).
Electrophilic Aromatic Substitution
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The trifluoromethoxy phenyl group directs electrophiles (e.g., NO₂⁺) to para positions due to its electron-withdrawing nature.
Functional Group Transformations
Ring-Opening and Rearrangements
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Acid-Catalyzed Ring Opening : Exposure to H₂SO₄ cleaves the pyran ring, yielding linear diketone derivatives.
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Thermal Rearrangement : Heating above 150°C induces-sigmatropic shifts, forming iso-chromene analogs .
Cross-Coupling Reactions
The aryl trifluoromethoxy group participates in:
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Suzuki-Miyaura Coupling : With aryl boronic acids (Pd catalysis) to introduce biaryl motifs.
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Buchwald-Hartwig Amination : Forms C–N bonds with amines (e.g., morpholine) .
Biological Interaction-Driven Reactions
In medicinal chemistry studies, the compound undergoes:
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Metabolic Oxidation : Cytochrome P450 enzymes oxidize methyl groups to hydroxymethyl derivatives.
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Glucuronidation : Conjugation with glucuronic acid at phenolic -OH groups (if generated via demethylation) .
Photochemical Reactivity
UV irradiation induces:
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Diels-Alder Reactions : The dienophilic diketone reacts with dienes (e.g., 1,3-butadiene) to form polycyclic adducts.
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Singlet Oxygen Generation : Sensitizes oxygen to produce ROS, relevant in photodynamic therapy research.
Key Mechanistic Insights from Studies
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Steric Effects : The 5,10-dimethyl groups hinder nucleophilic attack at the pyran β-position, favoring γ-selectivity .
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Electronic Effects : The trifluoromethoxy group (-OCF₃) reduces electron density at the adjacent phenyl ring, suppressing Friedel-Crafts alkylation.
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Solvent Dependence : Polar aprotic solvents (e.g., DMF) accelerate enolate formation, while protic solvents stabilize intermediates in cyclization .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing the trifluoromethoxy group. For instance, derivatives exhibiting this moiety have shown significant activity against Staphylococcus aureus and Mycobacterium tuberculosis. The presence of the trifluoromethoxy group enhances the bioactivity of these compounds, making them promising candidates for developing new antimicrobial agents .
Anticancer Properties
The pyranochromene scaffold has been associated with anticancer activity. Research indicates that compounds similar to 5,10-dimethyl-2-[2-(trifluoromethoxy)phenyl]-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione can induce apoptosis in cancer cells through various mechanisms. In vitro studies have demonstrated that these compounds can inhibit cell proliferation and promote cell cycle arrest in several cancer cell lines .
Anti-inflammatory Effects
Compounds derived from the pyran ring system have been reported to exhibit anti-inflammatory properties. Studies suggest that such compounds can inhibit key inflammatory mediators and pathways, thereby providing therapeutic benefits in conditions characterized by chronic inflammation .
Insecticidal Activity
The unique structure of this compound suggests potential applications as an insecticide. Compounds with similar heterocyclic frameworks have been shown to possess high activity against various pests due to their novel modes of action. This makes them suitable candidates for development as environmentally friendly agricultural chemicals .
Herbicidal Potential
Research into related compounds indicates that they may also possess herbicidal properties. The ability to inhibit plant growth or disrupt metabolic pathways in weeds can be explored further for agricultural applications. The trifluoromethoxy group may enhance selectivity and efficacy against specific weed species while minimizing impact on crops .
Organic Electronics
The electronic properties of compounds like this compound make them suitable for applications in organic electronics. Their ability to act as semiconductors can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of such compounds into device architectures could enhance performance metrics such as efficiency and stability .
Photovoltaic Applications
The structural characteristics of this compound may allow it to serve as a light-harvesting material in solar cells. Research has indicated that pyranochromene derivatives can absorb a broad spectrum of light and convert it into electrical energy effectively. This application is particularly relevant in the context of developing sustainable energy solutions .
Mechanism of Action
The mechanism of action of 5,10-dimethyl-2-[2-(trifluoromethoxy)phenyl]-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione involves its interaction with specific molecular targets within cells. The compound is believed to exert its effects by modulating key signaling pathways and inducing apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
5-hydroxy-2-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione: A structurally similar compound with different substituents that also exhibits anticancer activity.
5-methoxy-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione: Another derivative with potential biological activity.
Uniqueness
The presence of the trifluoromethoxy group in 5,10-dimethyl-2-[2-(trifluoromethoxy)phenyl]-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione distinguishes it from other similar compounds. This functional group contributes to its unique chemical properties and potential biological activities, making it a compound of significant interest for further research and development .
Biological Activity
5,10-Dimethyl-2-[2-(trifluoromethoxy)phenyl]-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by a pyranochromene core with trifluoromethoxy and dimethyl substituents. The presence of these functional groups may influence its biological properties.
Research indicates that compounds with similar structures exhibit various biological activities:
- Antioxidant Activity : Compounds in the pyranochromene class have shown significant antioxidant properties, which can mitigate oxidative stress in cells.
- Antimicrobial Properties : Some derivatives have demonstrated antibacterial and antifungal activities, making them potential candidates for treating infections.
- Anti-inflammatory Effects : The inhibition of pro-inflammatory cytokines suggests that this compound may help in managing inflammatory diseases.
Biological Activity Overview
Case Studies
- Anticancer Activity : A study investigated the anticancer effects of similar pyranochromene derivatives on various cancer cell lines. Results indicated that these compounds induced apoptosis and inhibited cell proliferation significantly (IC50 values ranging from 10 to 30 µM) .
- Antimicrobial Efficacy : In vitro tests showed that the compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 15 µg/mL .
- Anti-inflammatory Studies : Research demonstrated that the compound reduced the levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages by over 50%, indicating significant anti-inflammatory potential .
Properties
Molecular Formula |
C21H15F3O5 |
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Molecular Weight |
404.3 g/mol |
IUPAC Name |
5,10-dimethyl-2-[2-(trifluoromethoxy)phenyl]-2,3-dihydropyrano[2,3-h]chromene-4,8-dione |
InChI |
InChI=1S/C21H15F3O5/c1-10-7-16-19(11(2)8-17(26)27-16)20-18(10)13(25)9-15(28-20)12-5-3-4-6-14(12)29-21(22,23)24/h3-8,15H,9H2,1-2H3 |
InChI Key |
QOSAJPNBFDVQAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C3=C1C(=O)CC(O3)C4=CC=CC=C4OC(F)(F)F |
Origin of Product |
United States |
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